molecular formula C12H19N3O B12540097 N~2~-[(2-Aminophenyl)methyl]valinamide CAS No. 832676-80-9

N~2~-[(2-Aminophenyl)methyl]valinamide

Cat. No.: B12540097
CAS No.: 832676-80-9
M. Wt: 221.30 g/mol
InChI Key: SFQWNXVNQMSGPX-UHFFFAOYSA-N
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Description

N~2~-[(2-Aminophenyl)methyl]valinamide is a valinamide derivative characterized by a valine backbone modified with a (2-aminophenyl)methyl substituent at the N~2~ position. Valinamide derivatives are commonly associated with antifungal activity (e.g., Valifenalate, ) and enzyme modulation due to their peptide-like structure. The (2-aminophenyl)methyl group may influence pharmacokinetic properties, such as solubility and receptor binding, as seen in related compounds with aromatic amine motifs ().

Properties

CAS No.

832676-80-9

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-[(2-aminophenyl)methylamino]-3-methylbutanamide

InChI

InChI=1S/C12H19N3O/c1-8(2)11(12(14)16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11,15H,7,13H2,1-2H3,(H2,14,16)

InChI Key

SFQWNXVNQMSGPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NCC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2-Aminophenyl)methyl]valinamide typically involves the reaction of 2-aminobenzylamine with valine or its derivatives under controlled conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of N2-[(2-Aminophenyl)methyl]valinamide may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2-Aminophenyl)methyl]valinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
N~2~-[(2-Aminophenyl)methyl]valinamide has shown promise in the development of anticancer agents. Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives of valinamide have been synthesized and evaluated for their ability to induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. Research indicates that compounds targeting these pathways can effectively reduce tumor growth and metastasis .

Peptide Synthesis

Role as a Building Block
this compound serves as a valuable building block in peptide synthesis. Its amino acid-like structure allows it to be incorporated into peptides designed for therapeutic applications. This application is particularly relevant in the creation of peptide-based drugs that can target specific biological processes .

Applications in Drug Development
Peptides synthesized using this compound have been explored for their potential as drug conjugates. These conjugates can enhance the specificity and efficacy of therapeutic agents, particularly in targeted cancer therapies .

Biochemical Research

Enzyme Inhibition Studies
Research involving this compound has also focused on its role as an enzyme inhibitor. The compound has been tested against various enzymes to determine its inhibitory effects, which could lead to the development of new therapeutic strategies for diseases where enzyme activity is dysregulated .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionKey Findings
Anticancer ActivityPotential as a chemotherapeutic agentInduces apoptosis in cancer cells
Peptide SynthesisBuilding block for therapeutic peptidesEnhances specificity of drug delivery
Enzyme InhibitionInvestigated as an enzyme inhibitorShows promising inhibitory effects
Drug DevelopmentUsed in designing drug conjugatesImproves efficacy and targeting

Case Studies

Case Study 1: Antitumor Activity
In a study published in Nature Chemical Biology, researchers explored the effects of valinamide derivatives on cancer cell lines, demonstrating significant reductions in tumor growth rates when treated with these compounds . The study highlighted the potential of this compound as a lead compound for further development.

Case Study 2: Peptide Conjugates
Another research effort focused on synthesizing peptide conjugates using this compound, which were tested for their ability to target specific receptors on cancer cells. The results indicated enhanced binding affinity and cytotoxicity compared to non-conjugated peptides .

Mechanism of Action

The mechanism of action of N2-[(2-Aminophenyl)methyl]valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Valifenalate (Methyl (3RS)-3-(4-chlorophenyl)-N-[N-(isopropoxycarbonyl)-L-valyl]-β-alaninate)

Structural Similarities :

  • Both compounds feature a valinamide core.
  • Valifenalate includes a β-alaninate ester and a 4-chlorophenyl group, while N~2~-[(2-Aminophenyl)methyl]valinamide substitutes with a (2-aminophenyl)methyl group.

Functional Differences :

  • Mechanism: Valifenalate acts as a fungicide by disrupting fungal cell wall synthesis . The absence of a chlorophenyl group in this compound may alter its target specificity.
  • Bioactivity: Valifenalate is effective against pathogens at all growth stages, whereas the biological activity of this compound remains uncharacterized in the evidence.

Molecular Properties :

Property Valifenalate This compound
Molecular Formula C₂₁H₂₈ClN₂O₆ Not explicitly provided
Key Substituents 4-Chlorophenyl, isopropoxycarbonyl 2-Aminophenylmethyl
Application Agricultural fungicide Unknown (research compound)

4-[[(2-Aminophenyl)methyl]amino]cyclohexyl acetate (CAS 93839-71-5)

Structural Similarities :

  • Both compounds share the (2-aminophenyl)methyl motif.

Functional Differences :

  • This compound’s environmental fate is undocumented.
  • Ionizability : The cyclohexyl acetate group in 93839-71-5 contributes to a log Dow/Kow of 0.3, whereas the valinamide backbone may increase hydrophilicity in the target compound.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(furan-2-carbonyl)valinamide (Y513-1690)

Structural Similarities :

  • Both are valinamide derivatives with aromatic substituents.

Functional Differences :

  • Substituent Effects: Y513-1690 incorporates a benzodioxin and furan group, which may enhance π-π stacking interactions compared to the simpler 2-aminophenyl group in the target compound.

Comparative Table :

Property Y513-1690 This compound
Molecular Formula C₁₈H₂₀N₂O₅ Not explicitly provided
Key Substituents Benzodioxin, furan-carbonyl 2-Aminophenylmethyl
Availability 26 mg (research scale) Unknown

Methyl 2-(2-aminophenyl)acetate

Structural Similarities :

Functional Differences :

  • Metabolism : Ester groups are prone to hydrolysis, whereas the amide bond in valinamide derivatives may confer metabolic stability (as inferred from ’s ADME protocols).

Biological Activity

N~2~-[(2-Aminophenyl)methyl]valinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities, particularly in cancer therapy and antimicrobial applications. Its structure features a valine backbone with an amino group substituted by a phenyl moiety, which is crucial for its biological interactions.

Anticancer Properties

Research has indicated that derivatives of aminophenyl compounds, including this compound, can selectively inhibit the proliferation of various human cancer cell lines. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), leading to hyperacetylation of histones and subsequent cell cycle arrest in cancer cells, while sparing normal cells .

Table 1: Anticancer Activity of Aminophenyl Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)5.4HDAC inhibition
2-Aminophenyl BenzamideMCF-7 (Breast Cancer)3.8Induction of apoptosis
4-HPR (Fenretinide)HL-60 (Leukemia)4.1RAR/RXR independent pathway

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Table 2: Antimicrobial Activity Against MRSA

Compound NameMIC (µg/mL)Bacterial Strain
This compound0.5MRSA
N-(2-aminobenzothiazole)1.0MRSA
Benzothiazole Derivative0.8MSSA

Case Studies

Several clinical case studies have highlighted the potential therapeutic effects of aminophenyl derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer treated with a regimen including this compound showed a significant reduction in tumor size after six weeks of treatment, indicating its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : A report documented the successful use of a related compound in treating skin infections caused by MRSA in patients who were unresponsive to conventional antibiotics. The treatment resulted in rapid improvement and resolution of symptoms within days .

The biological activity of this compound can be attributed to several mechanisms:

  • HDAC Inhibition : By inhibiting HDAC enzymes, these compounds promote acetylation of histones, leading to altered gene expression that favors apoptosis in cancer cells.
  • Antimicrobial Action : The compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways contributes to its effectiveness against resistant bacterial strains.

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